Chemical properties of benzyl piperidine-2-carboxylate for medicinal chemistry
Chemical properties of benzyl piperidine-2-carboxylate for medicinal chemistry
Executive Summary
Benzyl piperidine-2-carboxylate (also known as benzyl pipecolate) is a critical chiral building block in medicinal chemistry, serving as the benzyl-protected derivative of pipecolic acid (piperidine-2-carboxylic acid).[1] Structurally homologous to proline, this scaffold is pivotal in the synthesis of pipecoloxylidide local anesthetics (e.g., levobupivacaine, ropivacaine) and conformationally constrained peptidomimetics .
This guide provides a technical deep-dive into its physicochemical properties, synthetic protocols, and application in drug design, emphasizing its role as an orthogonal protecting group strategy that enables precise N-functionalization and C-terminal derivatization.
Part 1: Physicochemical Profile
The utility of benzyl piperidine-2-carboxylate lies in its balance of lipophilicity and reactivity. As a secondary amine with a masked carboxylic acid, it allows for selective functionalization of the nitrogen atom without competitive side reactions at the carboxyl terminus.
Table 1: Key Chemical Properties
| Property | Value / Description | Relevance |
| IUPAC Name | Benzyl piperidine-2-carboxylate | Systematic identification |
| CAS Number | 38068-75-6 (racemic)116261-43-9 ((S)-enantiomer) | (S)-isomer is critical for low-toxicity anesthetics |
| Molecular Weight | 219.28 g/mol | Fragment-based drug design compliant |
| LogP (Predicted) | ~2.7 | Moderate lipophilicity; cell-permeable intermediate |
| pKa (Base) | ~10.5 (Piperidine N) | Typical secondary amine; requires base for deprotonation |
| Solubility | Soluble in DCM, EtOAc, EtOHInsoluble in water (free base) | Standard organic workup compatible |
| Stability | Stable as HCl salt.[2][3][4][5] Ester susceptible to hydrolysis at pH > 10. | Requires careful handling during basic N-alkylation |
Part 2: Synthetic Utility & Protocols
The Orthogonal Protection Strategy
In peptide synthesis and scaffold decoration, benzyl piperidine-2-carboxylate offers orthogonal protection . The benzyl ester is stable to acidic conditions (used to remove N-Boc groups) and basic conditions (mild), but is cleanly removed by catalytic hydrogenolysis (H₂/Pd-C) or saponification. This allows the researcher to build on the nitrogen atom (e.g., reductive amination, alkylation) before deprotecting the C-terminus for final amide coupling.
Experimental Protocol: Synthesis of (S)-Benzyl Piperidine-2-Carboxylate
Context: Direct esterification of the amino acid is often sluggish due to zwitterionic character. The field-proven method utilizes thionyl chloride to generate the acid chloride in situ or activate the alcohol.
Reagents: (S)-Piperidine-2-carboxylic acid (1.0 eq), Benzyl alcohol (5.0 eq), Thionyl chloride (1.2 eq), Toluene (Solvent).
Step-by-Step Methodology:
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Activation: In a flame-dried round-bottom flask under N₂, cool benzyl alcohol (5.0 eq) to 0°C. Dropwise add thionyl chloride (1.2 eq) over 30 minutes. Caution: SO₂ and HCl gas evolution.
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Addition: Add (S)-piperidine-2-carboxylic acid (1.0 eq) portion-wise to the mixture.
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Reflux: Heat the suspension to 100°C. The solid will dissolve as the ester forms. Stir for 12–16 hours.
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Workup: Cool to room temperature. Dilute with diethyl ether to precipitate the hydrochloride salt of the product.
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Purification: Filter the white precipitate. Recrystallize from Ethanol/Ether to yield (S)-benzyl piperidine-2-carboxylate hydrochloride.
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Free Basing (Optional): If the free amine is required for immediate N-alkylation, partition the salt between DCM and saturated NaHCO₃. Dry the organic layer (MgSO₄) and concentrate.
Self-Validating Checkpoint:
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TLC: Run in 10% MeOH/DCM. The product (Rf ~0.[6][7]5) should be UV active (benzyl group) and stain with Ninhydrin (secondary amine).
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NMR: Look for the characteristic benzylic singlet (~5.1 ppm, 2H) and the aromatic multiplet (7.3–7.4 ppm, 5H).
Experimental Protocol: N-Alkylation (Bupivacaine Precursor Route)
Context: Converting the scaffold into a local anesthetic precursor requires alkylating the piperidine nitrogen.
Reagents: Benzyl piperidine-2-carboxylate (1.0 eq), 1-Bromobutane (1.2 eq), K₂CO₃ (2.5 eq), Acetonitrile (ACN).
Methodology:
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Dissolve the free base of benzyl piperidine-2-carboxylate in anhydrous ACN.
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Add powdered K₂CO₃ and 1-bromobutane.
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Heat to 60°C for 18 hours. Note: Overheating may cause ester hydrolysis or racemization.
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Filter off inorganic salts and concentrate the filtrate.
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Validation: Mass spectrometry (ESI+) should show M+1 peak corresponding to the N-butyl derivative.
Part 3: Medicinal Chemistry Applications[1][4][5][6][8][9][10][11]
Local Anesthetics (The Pipecoloxylidide Family)
The most commercially significant application of this scaffold is in the synthesis of long-acting local anesthetics. Drugs like Bupivacaine , Ropivacaine , and Levobupivacaine share a common pharmacophore: an N-alkylated piperidine-2-carboxamide.
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Chirality Matters: The (S)-enantiomer (Levobupivacaine) exhibits significantly reduced cardiotoxicity compared to the racemic mixture. Starting with (S)-benzyl piperidine-2-carboxylate ensures optical purity is maintained throughout the synthesis, provided basic conditions are controlled to prevent epimerization at the C2 alpha-proton.
Peptidomimetics & Protease Inhibitors
Piperidine-2-carboxylic acid is a homolog of proline (a 6-membered ring vs. 5-membered). Incorporating it into peptide backbones introduces rigid conformational constraints.
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Thrombin Inhibitors: Many serine protease inhibitors utilize the pipecolic acid scaffold to fit into the S2 hydrophobic pocket of the enzyme.
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Design Logic: The benzyl ester serves as a temporary mask. After N-terminal extension (e.g., coupling with a sulfonyl chloride or another amino acid), the benzyl group is removed via hydrogenolysis to reveal the carboxylic acid, which effectively anchors the inhibitor in the enzyme's active site or allows for further extension.
Part 4: Visualizations
Synthesis & Orthogonal Protection Workflow
This diagram illustrates the divergent pathways available from the core scaffold, highlighting the orthogonal nature of the benzyl ester.
Caption: Orthogonal protection strategy using Benzyl Piperidine-2-carboxylate for divergent synthesis of anesthetics and peptidomimetics.
Structure-Activity Relationship (SAR) Logic
This diagram details the medicinal chemistry logic applied to the scaffold for optimizing biological activity.[8]
Caption: SAR map highlighting the three vectors of modification: N-substitution for potency, C-derivatization for binding, and chirality for safety.[3][4][7][8][9][10]
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 677406, (S)-1-Benzyl-piperidine-2-carboxylic acid. Retrieved from [Link]
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Organic Chemistry Portal. (2020). Synthesis of Piperidines and Benzylic Substitution. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Levobupivacaine - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
